molecular formula C12H11BrN2O B13698680 4-(4-Bromophenoxy)benzene-1,2-diamine

4-(4-Bromophenoxy)benzene-1,2-diamine

Cat. No.: B13698680
M. Wt: 279.13 g/mol
InChI Key: DRJZHRFCQYNKGM-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)benzene-1,2-diamine: is an organic compound with the molecular formula C12H11BrN2O It is a derivative of benzene, characterized by the presence of a bromophenoxy group and two amine groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)benzene-1,2-diamine typically involves the following steps:

    Formation of Phenoxy Group: The phenoxy group can be introduced by reacting the brominated benzene with phenol in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or hydroxy derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenoxy)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2-benzenediamine: Similar structure but lacks the phenoxy group.

    4-(4-Bromophenoxy)-tert-butyldimethylsilane: Contains a tert-butyldimethylsilane group instead of amine groups.

    1,4-Dimethylbenzene: Similar aromatic structure but different functional groups.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

4-(4-bromophenoxy)benzene-1,2-diamine

InChI

InChI=1S/C12H11BrN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2

InChI Key

DRJZHRFCQYNKGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)Br

Origin of Product

United States

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